2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 5934-66-7
VCID: VC0125839
InChI: InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)
SMILES: CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Molecular Formula: C₁₄H₁₉NO₅
Molecular Weight: 281.3

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

CAS No.: 5934-66-7

Cat. No.: VC0125839

Molecular Formula: C₁₄H₁₉NO₅

Molecular Weight: 281.3

* For research use only. Not for human or veterinary use.

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid - 5934-66-7

Specification

CAS No. 5934-66-7
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.3
IUPAC Name 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)
SMILES CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Introduction

Chemical Structure and Functional Groups

The compound’s structure is characterized by three key components:

  • Acetamido Group (CH₃CONH-): Attached to the α-carbon of the propanoic acid backbone.

  • 3,4-Dimethoxyphenyl Moiety: A phenyl ring substituted with methoxy groups at the 3- and 4-positions.

  • 2-Methylpropanoic Acid Backbone: A branched carbon chain with a methyl group on the second carbon.

This arrangement confers stereochemical complexity, with potential for distinct enantiomers. The dimethoxyphenyl group enhances aromaticity and electronic interactions, while the acetamido group contributes hydrogen-bonding capability.

Synthesis and Reaction Pathways

The synthesis of 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid involves multi-step organic transformations.

Key Synthetic Routes

  • Acylation of Amino Acid Precursors:

    • A 3,4-dimethoxyphenyl-substituted amino acid (e.g., 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ) is acylated using acetic anhydride or acetyl chloride to introduce the acetamido group.

    • Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) facilitate this reaction in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Protection-Deprotection Strategies:

    • Intermediate protection of amino or carboxylic acid groups (e.g., using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) may be employed to prevent side reactions during coupling steps.

  • Purification:

    • Final purification is achieved via recrystallization or column chromatography, with purity assessed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Key Techniques and Data

TechniquePurposeKey Observations
¹H NMRConfirm substituent positions and stereochemistryPeaks for acetamido (δ 2.0–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 1.0–1.5 ppm).
¹³C NMRAssign carbon environmentsSignals for carbonyl (170–180 ppm), aromatic carbons (110–160 ppm), and methyl groups (10–30 ppm).
HRMSValidate molecular weightObserved m/z matches calculated [M+H]⁺ (282.3).
HPLCAssess purity (>95%)Retention time consistent with synthetic intermediates.

Biological Applications and Mechanisms

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Functional GroupsBiological Focus
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acidC₁₄H₁₉NO₅Acetamido, dimethoxyphenylNeuropharmacology
Methyl 2-acetamido-3-(4-hydroxy-2-methoxyphenyl)propanoateC₁₃H₁₇NO₅Methyl ester, hydroxymethoxyphenylBioavailability studies
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acidC₁₂H₁₇NO₄Amino group, dimethoxyphenylEnzyme substrate research

Research Gaps and Future Directions

  • Therapeutic Efficacy: Systematic in vivo studies are needed to validate neuropharmacological effects.

  • Structure-Activity Relationships (SAR): Modifying the acetamido or dimethoxyphenyl groups could optimize binding affinity.

  • Metabolic Stability: Assess hepatic and renal clearance to predict pharmacokinetics.

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